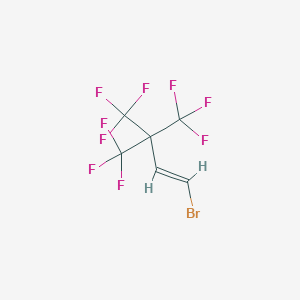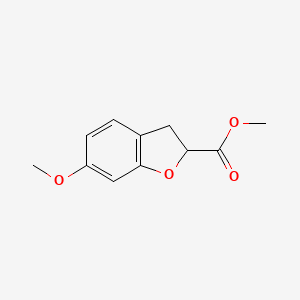
Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate
Descripción general
Descripción
Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
Target of Action
Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate, also known as MMBC, is a novel designer drug classified as a benzofuran derivative. Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
. This suggests that MMBC may interact with its targets through similar mechanisms.
Biochemical Pathways
. This suggests that MMBC may affect multiple biochemical pathways, leading to its observed pharmacological effects.
Pharmacokinetics
. Therefore, it can be inferred that MMBC may have favorable ADME properties that contribute to its bioavailability and efficacy.
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells . Therefore, MMBC may also exhibit similar effects, leading to its potential use as an anticancer agent.
Análisis Bioquímico
Biochemical Properties
Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The compound’s interaction with Src kinase suggests its potential role in modulating cellular signaling and its possible application in cancer therapy. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, influencing various biochemical processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibitory effect on Src kinase can lead to altered cell signaling, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit Src kinase is a key aspect of its molecular mechanism . By binding to the active site of Src kinase, this compound prevents the enzyme from phosphorylating its substrates, thereby disrupting downstream signaling pathways. This inhibition can lead to changes in gene expression and cellular behavior, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of Src kinase and other targets, resulting in prolonged effects on cell signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic properties and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, influencing its localization and accumulation . Additionally, binding proteins may facilitate the compound’s distribution within different cellular compartments and tissues. The transport and distribution of this compound are important factors that determine its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Análisis De Reacciones Químicas
Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzofuran derivatives, including Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate, have a wide range of applications in scientific research. They are used in the development of antimicrobial agents, anticancer drugs, and other therapeutic compounds . These compounds are also studied for their potential use in treating skin diseases such as psoriasis and cancer .
Comparación Con Compuestos Similares
Methyl 6-Methoxy-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but may differ in their biological activities and therapeutic applications . For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases, while angelicin has shown potential as an anticancer agent .
Propiedades
IUPAC Name |
methyl 6-methoxy-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-4,6,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUNWMBCLXKDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(O2)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)
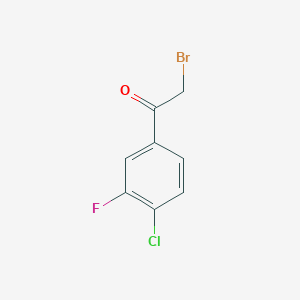
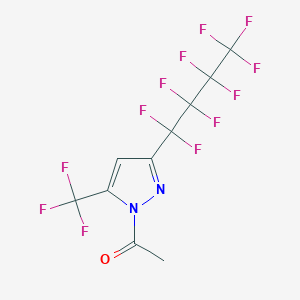
![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)
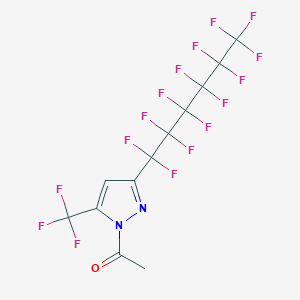
![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)
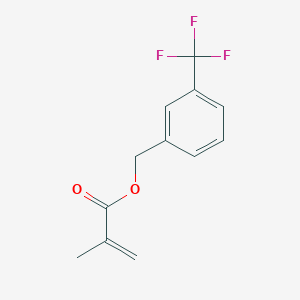
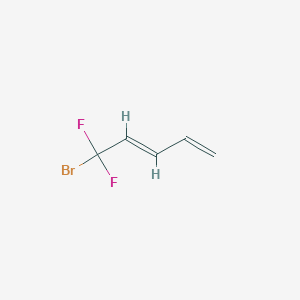
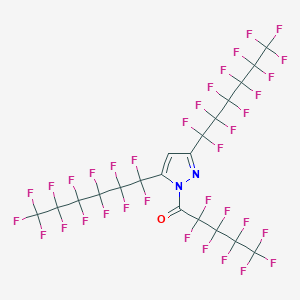

![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)
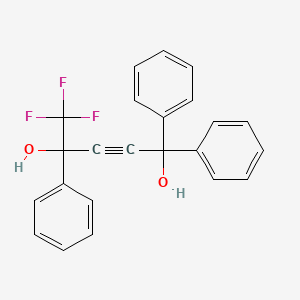
![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)
